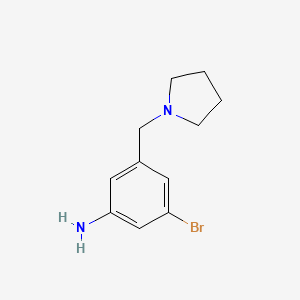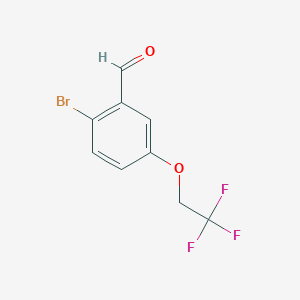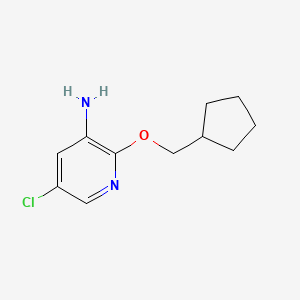![molecular formula C13H16FNO4S B1407153 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858250-07-3](/img/structure/B1407153.png)
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
概要
説明
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16FNO4S and a molecular weight of 301.33 g/mol This compound is characterized by the presence of a piperidine ring substituted with a 2-fluorobenzylsulfonyl group and a carboxylic acid group
準備方法
The synthesis of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the reaction of piperidine with 2-fluorobenzyl chloride in the presence of a base to form the 2-fluorobenzylpiperidine intermediate. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted benzyl derivatives .
科学的研究の応用
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity to certain receptors due to its electronegativity and ability to form hydrogen bonds .
類似化合物との比較
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in the original compound can provide different electronic properties and reactivity.
1-[(2-Bromobenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a bromine atom. Bromine is larger and less electronegative than fluorine, leading to different chemical behavior.
1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a methyl group.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-12-4-2-1-3-11(12)9-20(18,19)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZTCZQESUJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methylamine](/img/structure/B1407074.png)
propylamine](/img/structure/B1407076.png)




![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)






